molecular formula C12H21ClFN B2923283 3-Fluoro-5,7-dimethyladamantan-1-amine hydrochloride CAS No. 2287281-09-6

3-Fluoro-5,7-dimethyladamantan-1-amine hydrochloride

Cat. No.: B2923283
CAS No.: 2287281-09-6
M. Wt: 233.76
InChI Key: RWYBBORMBIDYKG-UHFFFAOYSA-N
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Description

3-Fluoro-5,7-dimethyladamantan-1-amine hydrochloride is a chemical compound with a unique structure that includes a fluorine atom and two methyl groups attached to an adamantane backbone

Preparation Methods

The synthesis of 3-Fluoro-5,7-dimethyladamantan-1-amine hydrochloride typically involves multiple steps. One common method includes the fluorination of 5,7-dimethyladamantan-1-amine, followed by the conversion to its hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

3-Fluoro-5,7-dimethyladamantan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

3-Fluoro-5,7-dimethyladamantan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5,7-dimethyladamantan-1-amine hydrochloride involves its interaction with specific molecular targets. In the context of neurological applications, it may act as an antagonist to N-methyl-D-aspartate (NMDA) receptors, similar to memantine. This interaction helps regulate glutamate activity in the brain, which is crucial for preventing excitotoxicity and neuronal damage .

Comparison with Similar Compounds

3-Fluoro-5,7-dimethyladamantan-1-amine hydrochloride can be compared to other similar compounds, such as:

Properties

IUPAC Name

3-fluoro-5,7-dimethyladamantan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FN.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h3-8,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYBBORMBIDYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)F)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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